![molecular formula C26H41FO3 B14302551 4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate CAS No. 122317-95-7](/img/structure/B14302551.png)
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate is a complex organic compound known for its unique structural properties It consists of a phenyl ring substituted with a 2-fluorooctyloxy group and a pentylcyclohexane-1-carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a fluorooctyl halide under basic conditions to form the 2-fluorooctyloxyphenyl intermediate . This intermediate is then esterified with 4-pentylcyclohexane-1-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorooctyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and interaction with membrane-bound proteins. The ester moiety can undergo hydrolysis, releasing active carboxylate and alcohol derivatives that can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Ethylhexyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate
- 4-[(2-Methyloctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate
Uniqueness
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and interaction with specific molecular targets compared to its non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
122317-95-7 |
|---|---|
Molekularformel |
C26H41FO3 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
[4-(2-fluorooctoxy)phenyl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C26H41FO3/c1-3-5-7-9-11-23(27)20-29-24-16-18-25(19-17-24)30-26(28)22-14-12-21(13-15-22)10-8-6-4-2/h16-19,21-23H,3-15,20H2,1-2H3 |
InChI-Schlüssel |
FAFSIVFSEUXTOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(COC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


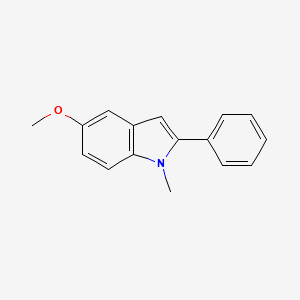
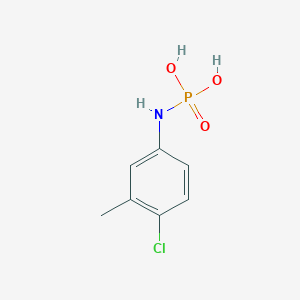

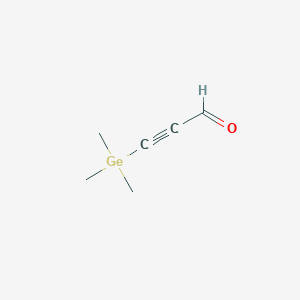
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
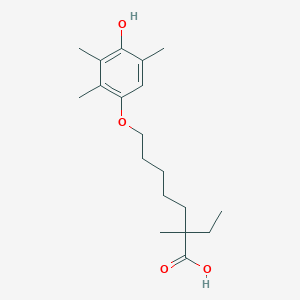



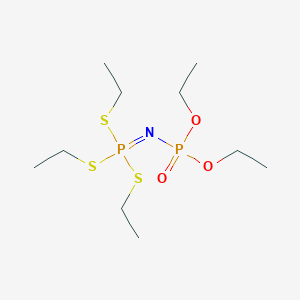
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)
